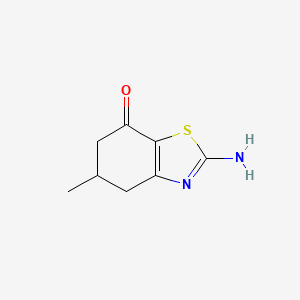

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one often involves multistep processes. For example, one study discusses the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which are synthesized through reactions involving various compounds, including 4-(4-methylbenzoxy)benzaldehyde (Yüksek et al., 2015).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties of such compounds. Ćaleta et al. (2003) studied the crystal structure of similar compounds, revealing insights into bond distances and angles, which are crucial for understanding the molecular structure (Ćaleta et al., 2003).

Chemical Reactions and Properties

Chemical reactions of related compounds often involve complex processes. For instance, Ohkata et al. (1985) investigated the alkylation and oxidation of a related compound, highlighting the intricacies of chemical reactions involving these types of molecules (Ohkata et al., 1985).

Physical Properties Analysis

Understanding the physical properties, including solubility, melting point, and stability, is essential for practical applications. Studies like Chan et al. (1977), which focus on the synthesis and X-ray structure analysis, provide valuable insights into the physical properties of similar compounds (Chan et al., 1977).

Chemical Properties Analysis

The chemical properties, such as reactivity, are critical for predicting how these compounds will behave under different conditions. Forlani et al. (2006) assessed the nitrogen and carbon nucleophilicities of 2-aminothiazoles, providing valuable information on their chemical properties (Forlani et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Research on 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one has primarily focused on its synthesis and potential biological activities. Ghorab, Ismail, and Abdala (2010) investigated the reactivity of related compounds, leading to the synthesis of novel triazoloquinazolines and triazinoquinazolines with promising antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdala, 2010).

Antitumor Properties

Hutchinson et al. (2001) and Bradshaw et al. (2002) explored fluorinated 2-(4-aminophenyl)benzothiazoles, uncovering their potent cytotoxic properties in vitro against specific human breast cancer cell lines. These studies highlight the potential of benzothiazole derivatives in cancer treatment (Hutchinson et al., 2001); (Bradshaw et al., 2002).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, including compounds structurally related to 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Chemotherapeutic Potential

Leong et al. (2006) and Kashiyama et al. (1999) studied the chemical properties and reactions of similar thiazole compounds, shedding light on their potential as chemotherapeutic agents. Their findings contribute to understanding the mechanisms behind the antitumor specificity of benzothiazole derivatives (Leong et al., 2006); (Kashiyama et al., 1999).

Eigenschaften

IUPAC Name |

2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDDTBSIZZDZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373403 | |

| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one | |

CAS RN |

375825-03-9 | |

| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.